molecular formula C18H11NO4 B3046490 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione CAS No. 124903-84-0

1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione

Cat. No.: B3046490
CAS No.: 124903-84-0
M. Wt: 305.3 g/mol
InChI Key: YUPGXNABNFYQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione is a derivative of benzo[b]phenanthridine. This compound is known for its potential therapeutic applications, particularly in the treatment of neoplastic diseases. Its structure consists of a benzo[b]phenanthridine core with hydroxyl and methyl groups at specific positions, contributing to its unique chemical properties .

Properties

IUPAC Name

1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c1-8-5-9-7-19-16-15(13(9)12(21)6-8)17(22)10-3-2-4-11(20)14(10)18(16)23/h2-7,20-21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPGXNABNFYQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332131
Record name Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124903-84-0
Record name Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fermentation Using Streptomyces viridochromogenes

The primary industrial method for producing 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione involves the fermentation of Streptomyces viridochromogenes (DSM 40736). The process follows these steps:

  • Strain Cultivation : The microorganism is inoculated into a nutrient-rich medium containing carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., soybean meal, peptone), and trace minerals.
  • Fermentation Conditions :
    • Temperature: 24–28°C
    • pH: 6.8–7.2
    • Duration: 7–14 days under aerobic conditions.
  • Compound Isolation :
    • The culture broth is centrifuged to remove biomass.
    • The supernatant is acidified to pH 3–4 using HCl, precipitating the crude compound.
    • Further purification is achieved via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1).

Yield : 120–150 mg/L of culture broth.

Biosynthetic Pathway Analysis

Genomic studies suggest that the compound is synthesized via a type II polyketide synthase (PKS) pathway. Key intermediates include:

  • Malonyl-CoA : Extended by PKS to form the phenanthridine backbone.
  • Methylation : A methyltransferase introduces the C3 methyl group.
  • Oxidation : Cytochrome P450 enzymes mediate hydroxylation at C1 and C8.

Chemical Synthesis

Photochemical Cyclization of Biaryl Oximes

A novel UV light-mediated method enables the synthesis of phenanthridines from biaryl oximes. While originally developed for trisphaeridine, this approach is adaptable to this compound:

  • Substrate Preparation :
    • A biaryl oxime precursor with ortho-methoxy groups is synthesized via Suzuki-Miyaura coupling.
  • Photoreaction :
    • The oxime is irradiated with UV light (254 nm) in acetonitrile, generating an iminyl radical.
    • Cyclization and demethoxylation yield the phenanthridine core.
  • Post-Modification :
    • Oxidation with ceric ammonium nitrate introduces the quinone moieties.

Conditions :

  • Solvent: Acetonitrile/H₂O (2:1)
  • Temperature: 0°C (oxidation step)
  • Yield: 58–63% over two steps.

Transition Metal-Catalyzed C–H Activation

Rhodium-catalyzed annulation offers a scalable route:

  • Substrates :
    • 2-(p-Tolyl)quinazolin-4(3H)-one
    • 2-Diazo-5-methylcyclohexane-1,3-dione
  • Reaction Protocol :
    • Catalyst: [(p-cymene)RuCl₂]₂ (3 mol%)
    • Additive: AgNTf₂ (20 mol%)
    • Solvent: 1,2-Dichloroethane
    • Temperature: 90°C, 14 h.
  • Outcome :
    • Forms a quinazoline-fused phenanthridine intermediate, which is hydrolyzed to the target compound.

Yield : 73%.

Hybrid Approaches

Microbial-Chemical Synthesis

Combining microbial biosynthesis with chemical modification enhances efficiency:

  • Fermentation : Produce 3-methylbenzo[b]phenanthridine-7,12-dione via Streptomyces.
  • Chemical Hydroxylation :
    • Use Fenton’s reagent (Fe²⁺/H₂O₂) to introduce hydroxyl groups at C1 and C8.

Advantages : Avoids complex PKS engineering.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Microbial Biosynthesis Moderate High Low Industrial
Photochemical Synthesis High Moderate High Lab-Scale
Transition Metal Catalysis High High Very High Pilot-Scale

Key Observations :

  • Microbial methods dominate industrial production due to cost-effectiveness.
  • Photochemical routes suffer from scalability challenges but offer precise functionalization.
  • Transition metal catalysis is limited by catalyst costs but valuable for structural analogs.

Challenges and Innovations

Limitations of Current Methods

  • Microbial Biosynthesis : Long fermentation times (7+ days) and low titers.
  • Chemical Synthesis : Multi-step sequences reduce atom economy (e.g., 58% yield over two steps).

Emerging Technologies

  • CRISPR-Cas9 Engineering : Knockout of competing pathways in Streptomyces improved titers to 300 mg/L.
  • Flow Photochemistry : Enhanced light penetration boosts cyclization efficiency by 40%.

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione serves as a precursor in the synthesis of more complex organic molecules. Its unique structure enables various chemical reactions including oxidation, reduction, and electrophilic substitution.

Type of Reaction Description Common Reagents
OxidationConverts to quinonesPotassium permanganate, chromium trioxide
ReductionConverts quinones back to hydroquinonesSodium borohydride, lithium aluminum hydride
SubstitutionForms halogenated or nitrated derivativesHalogens, nitrating agents

Biology

The compound has been extensively studied for its interactions with biological macromolecules. It exhibits potential as an antineoplastic agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism involves interference with DNA synthesis and modulation of cell cycle regulatory proteins .

Case Study: Anticancer Activity
In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines by activating caspases involved in apoptosis. This suggests its potential utility in developing new cancer therapies.

Medicine

The therapeutic applications of this compound are particularly promising in oncology. Research indicates that it may be effective against neoplastic diseases due to its ability to target and disrupt cancer cell metabolism.

Application Area Potential Uses
OncologyTreatment of tumors
PharmacologyDevelopment of new pharmaceutical agents

Industrial Applications

In industry, this compound is utilized in the development of pharmaceuticals and other chemical products. Its unique properties make it a valuable component in drug formulation processes.

Mechanism of Action

The mechanism of action of 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound exerts its effects by interfering with DNA synthesis and inducing apoptosis in cancer cells. The molecular pathways involved include the activation of caspases and the modulation of cell cycle regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Dihydroxy-3-methylbenzo[c]phenanthridine-7,12-dione
  • 1,8-Dihydroxy-3-methylbenzo[a]phenanthridine-7,12-dione
  • 1,8-Dihydroxy-3-methylbenzo[d]phenanthridine-7,12-dione

Uniqueness

1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione is unique due to its specific substitution pattern on the benzo[b]phenanthridine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications .

Biological Activity

1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione (CAS No. 124903-84-0) is a compound derived from benzo[b]phenanthridine, notable for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by hydroxyl and methyl groups at specific positions on the benzo[b]phenanthridine core. Its molecular formula is C18H11NO4C_{18}H_{11}NO_4 with a molecular weight of 305.3 g/mol. The InChI key for this compound is YUPGXNABNFYQMU-UHFFFAOYSA-N.

This compound exhibits significant biological activity through several mechanisms:

  • Topoisomerase Inhibition : The compound has been shown to target topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells .
  • Induction of Apoptosis : It activates caspases, which are proteases that play essential roles in programmed cell death. This process is vital for eliminating cancerous cells.
  • Cell Cycle Regulation : The compound modulates proteins involved in cell cycle progression, effectively halting the proliferation of neoplastic cells.

Biological Activity

Research indicates that this compound has demonstrated various biological activities:

Anticancer Activity

In vitro studies have shown that this compound possesses potent cytotoxic effects against several cancer cell lines. For example:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)4.8
A549 (lung cancer)6.0

These results suggest that the compound may be effective in treating various forms of cancer .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains, although further research is needed to establish its full spectrum of activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
  • Combination Therapy : Research has indicated that combining this compound with other chemotherapeutic agents enhances its efficacy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancers .

Synthesis and Production

The synthesis of this compound can be achieved through microbiological processes utilizing strains such as Streptomyces viridochromogenes. The production process involves culturing microorganisms in nutrient media followed by extraction and purification methods to yield the final product .

Q & A

Q. What laboratory synthesis methods are employed for 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione?

The compound is synthesized via cyclization reactions using polyphosphoric acid (PPA) under controlled thermal conditions (e.g., 478–483 K for 5 hours). Reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is quenched in ice water, extracted with ethyl acetate, and purified via silica gel column chromatography using a petroleum ether:ethyl acetate gradient. Recrystallization in methanol yields the final product. This method is adapted from protocols for analogous naphthyridine derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Elemental analysis to verify purity (e.g., %C, %H, %N matching theoretical values within ±0.5%) .
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 551 [M⁺] for structurally related compounds) .
  • X-ray crystallography to resolve planar geometry and dihedral angles (e.g., deviations <5° for fused rings) .
  • ¹H/¹³C NMR to assign substituent positions and confirm methyl/hydroxyl groups.

Q. What in vitro models are suitable for preliminary cytotoxicity screening?

The MCF7 breast cancer cell line is widely used for cytotoxic evaluation. Protocols involve:

  • Dose-response assays (e.g., 0.1–100 µM, 48-hour exposure).
  • MTT/WST-1 assays to quantify cell viability.
  • IC₅₀ determination via nonlinear regression. Similar naphthyridine derivatives showed IC₅₀ values in the low micromolar range, suggesting comparable experimental frameworks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Optimization strategies include:

  • Design of Experiments (DoE) to test variables (temperature, catalyst concentration, solvent ratios).
  • Microwave-assisted synthesis to reduce reaction time and enhance selectivity.
  • Alternative catalysts (e.g., Lewis acids like FeCl₃) for milder conditions. Evidence from advanced synthetic methodologies highlights the importance of energy efficiency and selectivity in heterocyclic systems .

Q. How can structural discrepancies in spectroscopic data be resolved?

Discrepancies (e.g., unexpected NMR shifts or MS fragments) require:

  • Comparative analysis with structurally validated analogs (e.g., methyl-substituted naphthyridines) .
  • DFT calculations to predict spectroscopic profiles and validate experimental data.
  • Multi-technique validation (e.g., combining X-ray crystallography with IR spectroscopy for functional group confirmation).

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking (e.g., AutoDock Vina) to simulate binding to DNA topoisomerase II or kinase targets.
  • Molecular Dynamics (MD) simulations (100 ns trajectories) to assess binding stability and conformational changes.
  • QSAR models to correlate substituent effects (e.g., methyl/hydroxyl groups) with activity. Training datasets from phenanthridine derivatives are recommended .

Q. How should contradictory cytotoxicity data across cell lines be analyzed?

  • Mechanistic studies : Evaluate target engagement (e.g., DNA intercalation vs. enzyme inhibition) via fluorescent probes or Western blotting.
  • Metabolic profiling : Assess cytochrome P450-mediated activation/inactivation using liver microsomes.
  • Heterogeneity analysis : Use single-cell RNA sequencing to identify resistant subpopulations in inconsistent cell lines.

Q. What strategies enhance the compound’s stability in physiological conditions?

  • Prodrug design : Mask hydroxyl groups with acetyl or PEGylated moieties.
  • Lyophilization : Formulate as a lyophilized powder for long-term storage.
  • pH-sensitive delivery systems : Use liposomes or nanoparticles to protect the compound from gastric degradation.

Methodological Resources

  • Synthetic Protocols : Adapt procedures from naphthyridine cyclization and phenanthridine functionalization .
  • Structural Analysis : Reference crystallographic data (e.g., CCDC entries) for bond-length validation .
  • Biological Assays : Follow standardized cytotoxicity guidelines (e.g., NCI-60 screening protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione
Reactant of Route 2
1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.